(+)-Tetrabenazine

Stereochemistry VMAT2 Binding Affinity Enantioselectivity

Racemic tetrabenazine introduces confounding data from the 8,000-fold less active (-)-enantiomer (Ki=36,400 nM). (+)-Tetrabenazine (CAS 1026016-83-0) provides the exact active VMAT2 inhibitor without this variability. • Ki = 4.47 nM - potent, reversible VMAT2 inhibition • ~22-fold higher affinity vs. racemic mixture; ≥98% HPLC purity • Direct enantiomer eliminates metabolite conversion uncertainty (cf. valbenazine) • Suitable as reference standard for ANDA submissions & QC Ships ambient; inquire for bulk.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 1026016-83-0
Cat. No. B1663547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Tetrabenazine
CAS1026016-83-0
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1
InChIKeyMKJIEFSOBYUXJB-GDBMZVCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (+)-Tetrabenazine (CAS 1026016-83-0) – The Active VMAT2 Inhibitor Enantiomer


(+)-Tetrabenazine, also designated as (3R,11bR)-Tetrabenazine or (+)-TBZ, is the pharmacologically active enantiomer of the racemic drug tetrabenazine . It functions as a potent, reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), a critical presynaptic regulator of monoamine neurotransmitter packaging and release [1]. Unlike the racemic mixture, which contains a 1:1 ratio of active and essentially inactive enantiomers, this pure (+)-enantiomer provides the specific molecular entity responsible for VMAT2 inhibition [1].

Compound type Stereochemically-defined VMAT2 inhibitor enantiomer
Workflow Enantiomer-attribution review, pathway study fit
Research context VMAT2 inhibition studies requiring defined enantiomer identity

Why (+)-Tetrabenazine Cannot Be Substituted with Racemic Tetrabenazine or Other Analogs


Generic substitution fails because the marketed drug tetrabenazine (Xenazine®) is a racemic mixture composed of (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ, which exhibit vastly different VMAT2 binding affinities [1]. (+)-Tetrabenazine demonstrates an 8,000-fold higher potency than its (−)-enantiomer (Ki = 4.47 nM vs. 36,400 nM) [1], rendering the racemate a diluted and imprecise pharmacological tool. Furthermore, the prodrug valbenazine relies on in vivo conversion to the active metabolite (+)-α-dihydrotetrabenazine, introducing pharmacokinetic variability not present with direct use of the pure, active parent enantiomer [2]. For research requiring precise control over VMAT2 inhibition without the confounding variables of inactive stereoisomers or metabolic activation, (+)-Tetrabenazine is the only direct and well-characterized option.

This product Pure (+)-(3R,11bR) enantiomer, reported high VMAT2 binding affinity
Racemic tetrabenazine Contains inactive (−)-enantiomer; enantiomer-selectivity assay context may differ and shift inhibition profile
This product Direct VMAT2 inhibitor, no metabolic activation required
Valbenazine prodrug Relies on in vivo conversion to active metabolite; exposure-response context may vary, pathway-response endpoints may differ
This product Defined enantiomeric purity, suitable for stereochemical-control workflows
Unspecified enantiomer mixtures Enantiomeric identity not confirmed; analytical reproducibility may require review

Quantitative Differentiation of (+)-Tetrabenazine (CAS 1026016-83-0) Against Key Comparators


Enantioselective VMAT2 Binding: 8,000-Fold Potency Difference vs. (−)-Tetrabenazine

(+)-Tetrabenazine ((+)-1) exhibits profoundly higher VMAT2 binding affinity compared to its (−)-enantiomer ((−)-1), a component of the racemic clinical drug. In a direct radioligand binding assay, (+)-Tetrabenazine demonstrated a Ki of 4.47 nM, whereas (−)-Tetrabenazine showed negligible affinity with a Ki of 36,400 nM [1]. This represents an 8,000-fold difference in potency, clearly establishing that the (+)-(3R,11bR) configuration is the sole pharmacologically active form.

Enantioselective VMAT2 binding
Head-to-head
Ki: 4.47 nM vs. 36,400 nM (−)-enantiomer
Reported enantiomer-attribution context; binding affinity depends on (3R,11bR) configuration
Radioligand binding assay; data from Yao et al. 2011
Stereochemistry VMAT2 Binding Affinity Enantioselectivity

Potency Advantage Over Racemic Tetrabenazine: ~20-Fold Higher VMAT2 Affinity

The pure (+)-Tetrabenazine enantiomer is significantly more potent than the racemic mixture used clinically. According to its FDA label, racemic tetrabenazine (a 1:1 mix of (+)- and (−)-TBZ) inhibits VMAT2 with a Ki of approximately 100 nM [1]. In contrast, the isolated active enantiomer (+)-Tetrabenazine demonstrates a much higher affinity, with a Ki of 4.47 nM [2]. This equates to an approximately 22-fold increase in potency.

Affinity vs. racemic TBZ
Cross-study comparable
Approx. 22-fold higher affinity (Ki 4.47 nM vs. ~100 nM racemate)
Enantiomer-selectivity assay context may improve signal clarity compared to racemic mixture
Racemic Ki from FDA label; cross-study comparison
VMAT2 Inhibition Binding Affinity Comparative Pharmacology

Comparison with Valbenazine: A Prodrug with Different Potency Profile

Valbenazine (Ingrezza®) is a distinct VMAT2 inhibitor approved for tardive dyskinesia and functions as a prodrug. The parent compound valbenazine is a relatively weak VMAT2 inhibitor with a Ki of 110–190 nM [1][2]. Its therapeutic effect relies entirely on in vivo metabolism to the active compound (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), which has a high affinity for VMAT2 (Ki = 1.0–3.3 nM across rat striatum, forebrain, and human platelets) [2]. (+)-Tetrabenazine, with a Ki of 4.47 nM, represents the active parent molecule, offering a direct, predictable VMAT2 inhibitory profile without the need for metabolic activation.

Comparison with valbenazine
Cross-study comparable
Ki 4.47 nM vs. valbenazine Ki 110–190 nM; active metabolite (+)-α-HTBZ Ki 1.0–3.3 nM
Defines a distinct potency tier without metabolic activation; model-response context may differ from prodrug
Multiple tissue homogenates; Grigoriadis et al. 2021
VMAT2 Inhibitor Prodrug Metabolism Comparative Affinity

High Purity and Precise Analytical Characterization for Reproducible Research

For rigorous scientific work, the purity and identity of a compound are paramount. Commercially available (+)-Tetrabenazine is supplied with well-defined analytical specifications, including a purity of ≥99.0% as determined by HPLC and comprehensive characterization data . It is also available as a reference standard suitable for analytical method development and validation for applications like Abbreviated New Drug Applications (ANDAs) . This level of characterization is often superior to that of bulk racemic tetrabenazine.

Purity specification
Data to verify
HPLC purity ≥ 99.0%; reference standard grade available
Supports analytical method validation and quality control; supplier specification review advised
Commercial specification; independent verification recommended
Analytical Chemistry Quality Control Reference Standard

Key Research & Industrial Applications of (+)-Tetrabenazine (CAS 1026016-83-0)


Preclinical Research in Huntington's Disease and Hyperkinetic Movement Disorders

In animal models of Huntington's disease and other hyperkinetic movement disorders, (+)-Tetrabenazine is the preferred tool compound due to its well-characterized, direct VMAT2 inhibition [1]. Unlike the racemic drug, its use eliminates the confounding variable of the 8,000-fold less active (−)-enantiomer, providing a cleaner pharmacological signal for mechanistic studies and therapeutic target validation [2].

In Vitro Studies of Vesicular Monoamine Transport and Neurotransmitter Release

For in vitro experiments aimed at dissecting the role of VMAT2 in monoamine storage and release, (+)-Tetrabenazine offers a potent (Ki = 4.47 nM) and reversible inhibitory profile. Its ~22-fold higher affinity over racemic tetrabenazine allows for the use of lower, more specific concentrations, thereby reducing the risk of non-specific or off-target effects associated with the racemic mixture's high dose requirements [3]. This precision is critical for accurate data interpretation in cellular and biochemical assays.

Analytical Reference Standard for Pharmaceutical Quality Control

In the pharmaceutical industry, high-purity (+)-Tetrabenazine (≥99.0%) serves as an essential reference standard for the development and validation of analytical methods, including HPLC assays . It is crucial for quality control applications related to the manufacturing of tetrabenazine APIs and their formulations, as well as for supporting Abbreviated New Drug Application (ANDA) submissions, where precise identification and quantification of the active pharmaceutical ingredient and related substances are mandated .

Comparative Pharmacology Studies of VMAT2 Inhibitors

(+)-Tetrabenazine is a critical comparator in research evaluating newer VMAT2-targeting agents such as valbenazine and deutetrabenazine. Its defined potency (Ki = 4.47 nM) and status as the active parent enantiomer provide a benchmark for assessing the relative binding affinities, selectivity profiles, and pharmacokinetic/pharmacodynamic relationships of novel compounds in development for treating movement disorders [4].

Application
Selection Property
Validation Focus
Hyperkinetic movement model studies
Stereochemically-defined VMAT2 inhibitor
Enantiomer-attribution review, model-response interpretation
In vitro vesicular monoamine transport assays
Direct, reversible inhibition without inactive enantiomer noise
Assay-response context, off-target profile review
Pharmaceutical analytical reference standard
High-purity enantiomer with defined specifications
Method validation, enantiomeric identity confirmation
VMAT2 inhibitor comparator studies
Well-characterized parent enantiomer benchmark
Relative potency assessment, pharmacokinetic/pharmacodynamic relationship review

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